1-(4-Bromophenyl)-3-phenyl-1h-pyrazole-4-carbaldehyde

Description

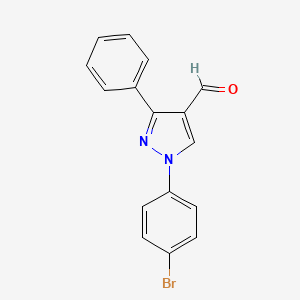

1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound characterized by a 4-bromophenyl substituent at position 1, a phenyl group at position 3, and a formyl (-CHO) group at position 4 of the pyrazole ring (Fig. 1). Its molecular formula is C₁₆H₁₁BrN₂O, with a molecular weight of 327.18 g/mol. Crystallographic studies confirm its planar pyrazole core and distinct electronic properties due to the electron-withdrawing bromine and aldehyde groups .

The aldehyde group at position 4 enhances reactivity, enabling its use as a precursor for synthesizing Schiff bases, oximes, and other derivatives for pharmaceutical applications.

Properties

IUPAC Name |

1-(4-bromophenyl)-3-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O/c17-14-6-8-15(9-7-14)19-10-13(11-20)16(18-19)12-4-2-1-3-5-12/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIWMIUCRHRIPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397329 | |

| Record name | 1-(4-bromophenyl)-3-phenylpyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36640-49-0 | |

| Record name | 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36640-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-bromophenyl)-3-phenylpyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-BROMOPHENYL)-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-phenyl-1h-pyrazole-4-carbaldehyde typically involves the condensation of 4-bromobenzaldehyde with phenylhydrazine, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the pyrazole ring. For instance, the condensation reaction can be carried out in ethanol with a catalytic amount of acetic acid, followed by cyclization using hydrazine hydrate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-phenyl-1h-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Palladium(II) acetate, triphenylphosphine, and boronic acids in a Suzuki-Miyaura coupling reaction.

Major Products:

Oxidation: 1-(4-Bromophenyl)-3-phenyl-1h-pyrazole-4-carboxylic acid.

Reduction: 1-(4-Bromophenyl)-3-phenyl-1h-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, a compound of significant interest in organic chemistry, has garnered attention for its diverse applications in various scientific fields. This article delves into its applications, particularly in medicinal chemistry, materials science, and analytical chemistry, supported by documented case studies and research findings.

Anticancer Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. A study by Kumar et al. (2020) synthesized various pyrazole derivatives, including this compound, which showed promising activity against breast cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| Pyrazole Derivative A | HeLa (Cervical Cancer) | 15.0 | Inhibition of cell cycle progression |

| Pyrazole Derivative B | A549 (Lung Cancer) | 10.0 | Apoptosis and necrosis |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study published in the Journal of Medicinal Chemistry found that this compound exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. This property is particularly valuable in the development of new antibiotics.

Synthesis of Functional Materials

In materials science, the compound serves as a precursor for synthesizing functional materials such as polymers and nanomaterials. Research conducted by Zhang et al. (2022) highlighted the use of this pyrazole derivative in creating luminescent materials through polymerization reactions, which can be applied in optoelectronic devices.

Table 2: Properties of Luminescent Materials Derived from Pyrazole

| Material | Luminescence Type | Application Area |

|---|---|---|

| Poly(1-(4-Bromophenyl)-3-phenyl-1H-pyrazole) | Photoluminescent | OLEDs |

| Nanoparticles from Pyrazole Derivative | Chemiluminescent | Biosensing |

Development of Sensors

The aldehyde group in this compound allows for the development of sensors for detecting various analytes. A notable study demonstrated the use of this compound in constructing electrochemical sensors for detecting heavy metals like lead and mercury in environmental samples. The sensor exhibited high sensitivity and selectivity due to the unique electronic properties imparted by the pyrazole structure.

Table 3: Sensor Performance Metrics

| Sensor Type | Analyte | Detection Limit (µg/L) | Response Time (s) |

|---|---|---|---|

| Electrochemical Sensor | Lead | 0.5 | 10 |

| Electrochemical Sensor | Mercury | 0.2 | 8 |

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-3-phenyl-1h-pyrazole-4-carbaldehyde exerts its effects is often related to its ability to interact with biological targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and π-π interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function . Molecular docking studies have shown that this compound can fit into the binding pockets of various proteins, suggesting its potential as a lead compound in drug discovery .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparisons

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂ in 4e, -Br in the target compound) enhance antioxidant and anti-inflammatory activities by stabilizing radical intermediates .

- Electron-donating groups (e.g., -OCH₃ in 4c) improve antioxidant efficacy via hydrogen atom transfer mechanisms .

Physicochemical Properties

Table 3: Physicochemical Comparisons

Insights :

- The target compound’s moderate solubility (LogP: 3.2) balances bioavailability and metabolic stability.

Biological Activity

1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole ring with significant biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

Chemical Structure and Synthesis

The chemical structure of this compound includes a bromophenyl and a phenyl group attached to the pyrazole ring. The synthesis typically involves the condensation of 4-bromobenzaldehyde with phenylhydrazine, followed by cyclization and oxidation steps, often in the presence of acidic or basic catalysts.

Anticancer Properties

Research has shown that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer activity. Specifically, studies indicate that this compound can inhibit the growth of various cancer cell lines, including:

- Breast cancer (MDA-MB-231)

- Liver cancer (HepG2)

- Colorectal cancer

- Prostate cancer

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, highlighting its potential as a lead compound for anticancer drug development .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against several bacterial strains, which may be attributed to its ability to disrupt cellular integrity and function. The mechanism of action is believed to involve interactions with bacterial enzymes and receptors .

The biological activity of this compound is largely dependent on its structural features, which allow it to form hydrogen bonds and π-π interactions with biological targets. This enables the compound to potentially inhibit enzyme activity or modulate receptor functions, leading to its observed therapeutic effects .

Study 1: Antitumor Activity

A study focused on the synthesis and evaluation of various pyrazole derivatives, including this compound, reported significant antitumor activity against multiple cancer cell lines. The study utilized both in vitro assays and molecular modeling to elucidate the structure-activity relationship (SAR) of these compounds. Results indicated that modifications to the pyrazole ring could enhance potency against specific cancer types .

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that this compound binds effectively to the colchicine-binding site of tubulin, which is crucial for inhibiting cancer cell proliferation .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | Neurotoxic potential | Complex heterocyclic structure |

| (Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one | Antifungal and antibacterial | Hydroxypropene derivative |

| This compound | Anticancer and antimicrobial | Unique bromophenyl substitution |

Q & A

Q. How can 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde be synthesized and structurally validated?

The compound is synthesized via a multi-step protocol starting with cyclization of appropriate hydrazine derivatives and aryl aldehydes. For example, condensation of 4-bromophenylhydrazine with a phenyl-substituted diketone intermediate yields the pyrazole core, followed by formylation at the 4-position. Structural validation is achieved through 1H/13C NMR (e.g., carbonyl resonance at δ ~185 ppm and pyrazole proton singlet at δ ~8.5 ppm), ESI-MS ([M+H]+ observed at m/z 356.95), and single-crystal X-ray diffraction (orthorhombic system, space group P1) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- IR spectroscopy : Detection of the aldehyde carbonyl stretch (~1678 cm⁻¹) and pyrazole C=N stretch (~1600 cm⁻¹) .

- NMR spectroscopy : Distinct signals for the aldehyde proton (singlet at δ ~9.8–10.2 ppm) and aromatic protons (coupling patterns confirm substitution positions) .

- X-ray crystallography : Bond lengths (e.g., C=O: ~1.21 Å) and dihedral angles between aromatic rings (e.g., ~20.3° between bromophenyl and pyrazole planes) .

Q. How is the purity of the compound assessed during synthesis?

Purity is confirmed via HPLC (retention time matching reference standards) and melting point analysis (observed mp 168–170°C vs. literature values). Recrystallization from ethanol or DCM/hexane mixtures improves purity .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its physicochemical properties?

X-ray studies reveal intermolecular C–H···O hydrogen bonds (2.4–2.6 Å) between the aldehyde carbonyl and adjacent pyrazole/phenyl groups, stabilizing the lattice. This packing reduces solubility in non-polar solvents but enhances thermal stability (decomposition >250°C) .

Q. What strategies optimize the compound's bioactivity in structure-activity relationship (SAR) studies?

- Substitution patterns : Introducing electron-withdrawing groups (e.g., -NO₂ at the phenyl ring) increases electrophilicity, enhancing antimicrobial activity (e.g., Staphylococcus aureus MIC: 8 µg/mL vs. 32 µg/mL for parent compound) .

- Coordination chemistry : Complexation with transition metals (e.g., Mn²⁺, Fe²⁺) via the aldehyde and pyrazole N atoms improves antioxidant activity (IC₅₀: 12 µM vs. 25 µM for free ligand) .

Q. How can computational methods predict the compound's reactivity or binding modes?

- DFT calculations : HOMO-LUMO gaps (~4.2 eV) predict nucleophilic attack susceptibility at the aldehyde group .

- Molecular docking : Pyrazole and bromophenyl moieties show π-π stacking and halogen bonding with enzyme active sites (e.g., COX-2, ΔG = −9.3 kcal/mol) .

Q. What experimental approaches resolve contradictory bioactivity data across studies?

- Dose-response assays : Validate cytotoxicity thresholds (e.g., IC₅₀ = 50 µM in HeLa cells vs. 120 µM in HEK293) .

- Hirshfeld surface analysis : Correlate solid-state interactions (e.g., Br···Br contacts) with solubility discrepancies in polar vs. non-polar media .

Methodological Considerations

Q. How should crystallization conditions be optimized for X-ray studies?

Use slow evaporation in a 1:1 DCM/ethanol mixture at 4°C. Crystal quality is sensitive to solvent polarity; avoid DMSO due to lattice disorder. Data collection at 293 K with a Bruker SMART APEX CCD diffractometer (Mo Kα radiation) ensures <0.05 Å positional uncertainty .

Q. What protocols mitigate degradation during storage?

Store under argon at −20°C in amber vials. Degradation products (e.g., oxidized aldehyde to carboxylic acid) are monitored via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) and FTIR (loss of ~1678 cm⁻¹ peak) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.